Ethyl 4-chloroacetoacetate physical and chemical properties
Ethyl 4-chloroacetoacetate physical and chemical properties
An In-depth Technical Guide to Ethyl 4-Chloroacetoacetate: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is fundamental to innovation and successful synthesis. Ethyl 4-chloroacetoacetate (CAS 638-07-3) is a versatile bifunctional molecule of significant interest due to its utility as a building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications.
Core Properties
Ethyl 4-chloroacetoacetate is a colorless to pale yellow liquid.[1][2] Its chemical structure incorporates a reactive chloro group, an active methylene (B1212753) group, and an ester functionality, making it a valuable precursor in organic synthesis.
Identifiers and General Data
| Property | Value |
| CAS Number | 638-07-3 |
| Molecular Formula | C₆H₉ClO₃[3][4][5] |
| Molecular Weight | 164.59 g/mol [3][5][6] |
| IUPAC Name | ethyl 4-chloro-3-oxobutanoate[5][6] |
| Synonyms | 4-Chloroacetoacetic acid ethyl ester, Ethyl (chloroacetyl)acetate, Ethyl 4-chloro-3-oxobutyrate[1][6] |
| EC Number | 211-317-0[4] |
| Beilstein/REAXYS No. | 1761275[1] |
Physical Properties
The physical characteristics of ethyl 4-chloroacetoacetate are critical for its handling, storage, and use in reactions.
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid[1][7] |
| Odor | Vinegar-like, pungent[6][8] |
| Melting Point | -8 °C (17.6 °F)[1][4][6][9] |
| Boiling Point | 103 °C @ 16 mmHg[6] 115 °C @ 14 mmHg[10][11] 120 °C @ 15 mmHg[1] 220 °C (at atmospheric pressure)[9][12] |
| Density | 1.210 g/cm³[6] 1.212 g/cm³[9][12] 1.218 g/mL at 25 °C[10][13] |
| Flash Point | 92 °C (198 °F)[4][9] 96 °C (204.8 °F)[1][6] 97 °C (closed cup)[14] |
| Refractive Index (n20/D) | 1.452[9][13] |
| Solubility | Soluble in most organic solvents.[10] Slightly soluble to miscible in water.[4][7][9][12] (47.5 g/L at 20 °C)[7][8] |
| Vapor Pressure | 0.18 hPa @ 20 °C[6][8] |
Chemical and Safety Properties
The reactivity of ethyl 4-chloroacetoacetate is centered around its active methylene group and the electrophilic nature of its carbonyl carbons. This makes it an excellent substrate for nucleophilic substitution, condensation, and cyclization reactions.
| Property | Value |
| Stability | Stable under normal conditions.[4][6] |
| Conditions to Avoid | Incompatible products.[6] Air sensitive.[1] |
| Incompatible Materials | Acids, bases, reducing agents, oxidizing agents.[4][6][9] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[6][14] |
| Toxicity | Toxic if swallowed; Fatal in contact with skin.[5][6] LD50 Oral (Rat): 200 mg/kg.[8][15] |
| Hazards | Causes severe skin burns and eye damage.[5][6] May cause respiratory irritation and allergic skin reaction.[6] |
| Storage Temperature | Recommended 2-8°C, in a cool, dark place.[1][10][13] |
Experimental Protocols: Synthesis
The industrial production of ethyl 4-chloroacetoacetate is primarily achieved through two main routes: the chlorination of diketene (B1670635) followed by esterification, and the direct chlorination of ethyl acetoacetate (B1235776).
Synthesis from Diketene (Industrial Method)
The diketene process is a mainstream industrial route due to the low cost and availability of the raw material.[16] The process involves two primary steps: chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by esterification with ethanol.[16][17][18]
Methodology:
-
Chlorination: Diketene is reacted with chlorine gas.[18] This reaction is typically performed in a solvent such as dichloromethane (B109758) (MeCl₂).[18] To control the exothermic reaction, the reactor is cooled, maintaining a temperature between 17°C and 19°C.[18] A slight excess of chlorine (1-8%) is often used.[18] This step yields the intermediate 4-chloro-3-oxobutyryl chloride (4-CAAC).[18]
-
Esterification: The resulting reaction mixture containing 4-CAAC is then reacted with ethanol.[18] Ethanol is added directly to the output from the chlorination reactor.[18] This esterification reaction is also exothermic, raising the mixture's temperature to 40-53°C, and produces ethyl 4-chloroacetoacetate and hydrogen chloride (HCl) gas.[18]
-
Purification: The crude product is purified by rectification (distillation) to remove byproducts, such as ethyl 2-chloroacetoacetate, and obtain the final high-purity product.[16]
Caption: Industrial synthesis of ethyl 4-chloroacetoacetate from diketene.
Synthesis from Ethyl Acetoacetate and Sulfuryl Chloride
This method provides a direct route to the target compound, though controlling selectivity can be a challenge.[16]
Methodology:
-
Cooling: Add ethyl acetoacetate to a suitable reactor equipped with temperature control.[19] Cool the starting material to between 0-5°C.[7][19]
-
Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled ethyl acetoacetate.[19] It is critical to maintain the reaction temperature at 0-5°C during the addition to control side reactions and prevent the formation of the undesired ethyl 2-chloroacetoacetate isomer.[7][19]
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[19]
-
Gas Removal: Gently heat the reaction mixture to 35-55°C to drive off the dissolved sulfur dioxide (SO₂) and HCl gases produced during the reaction.[7][19]
-
Recovery: Heat the mixture to 85-95°C under vacuum to distill and recover any unreacted ethyl acetoacetate for recycling.[7][19]
-
Isolation: Cool the remaining mixture to 30°C to obtain the crude ethyl 4-chloroacetoacetate product, which can be further purified if necessary.[7][19]
Caption: Workflow for the synthesis of ethyl 4-chloroacetoacetate.
Applications in Synthesis
The dual functionality of ethyl 4-chloroacetoacetate makes it an indispensable intermediate for researchers and industrial chemists. Its primary applications are in the synthesis of complex organic molecules.
-
Pharmaceuticals: It serves as a crucial precursor for a variety of Active Pharmaceutical Ingredients (APIs). It is widely used in the synthesis of cardiovascular drugs, statins, and antibiotics like Cephalosporin.[18]
-
Agrochemicals: The compound forms the basis for active ingredients in herbicides, fungicides, and other crop protection agents.
-
Heterocyclic Chemistry: It is essential for forming ring structures such as pyridines, pyrimidines, quinolones, and tetronic acids, which are core scaffolds in many biologically active molecules.[2]
-
Fine Chemicals: It is also used in the preparation of phosphorous ylides and has applications in dyes and fragrances.[7][9][20]
References
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- 4. Ethyl 4-Chloroacetoacetate Manufacturers, with SDS [mubychem.com]
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- 11. Ethyl-4-chloro Acetoacetate - Boiling Point: 115 C/14 Mmhg at Best Price in Shrirampur | S M Enterprises [tradeindia.com]
- 12. Ethyl 4-chloroacetoacetate, 97% | Fisher Scientific [fishersci.ca]
- 13. Ethyl 4-chloroacetoacetate Lonza quality, = 97.0 GC 638-07-3 [sigmaaldrich.com]
- 14. Ethyl 4-chloroacetoacetate - Safety Data Sheet [chemicalbook.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
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